molecular formula C7H6N2O4S B2376062 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 31591-39-6

2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

カタログ番号: B2376062
CAS番号: 31591-39-6
分子量: 214.2
InChIキー: ZLNHEZVPPXSILS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Origins in Sulfonamide Chemistry

The discovery of sulfonamides dates to the early 20th century, with Gerhard Domagk’s identification of prontosil as the first synthetic antibacterial agent in 1935. Subsequent research focused on modifying sulfonamide scaffolds to enhance efficacy and reduce toxicity. 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide emerged as part of efforts to hybridize sulfonamides with heterocyclic systems, a strategy that gained momentum in the 1980s–1990s to combat antibiotic resistance.

Key Milestones

  • 1980s : Early synthetic routes for benzoxazole-sulfonamide hybrids were developed, leveraging cyclization and sulfonylation techniques.
  • 2000s : Advances in spectroscopic methods (e.g., NMR, HRMS) enabled precise structural characterization, confirming the compound’s fused-ring architecture.
  • 2015–2020 : Systematic studies highlighted its antimicrobial and anticancer potential, driven by its dual-functionality as a hydrogen-bond donor and π-π interaction facilitator.

Modern Applications

Today, the compound is a template for designing enzyme inhibitors and optoelectronic materials, reflecting its evolution from a synthetic curiosity to a multidisciplinary tool.

特性

IUPAC Name

2-oxo-3H-1,3-benzoxazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4S/c8-14(11,12)4-1-2-6-5(3-4)9-7(10)13-6/h1-3H,(H,9,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNHEZVPPXSILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Sulfonation of 2-Aminophenol

2-Aminophenol undergoes electrophilic aromatic sulfonation at the 5-position using chlorosulfonic acid (ClSO₃H) under anhydrous conditions. The amino group directs sulfonation to the para position, yielding 5-chlorosulfonyl-2-aminophenol. This intermediate is highly reactive and requires careful temperature control (0–5°C) to prevent polysulfonation.

Amination

The chlorosulfonyl intermediate is treated with aqueous or gaseous ammonia to replace the chloride with an amine group, forming 5-sulfonamido-2-aminophenol. Excess ammonia ensures complete conversion, typically at 25–40°C.

Cyclization

Cyclization to form the benzoxazole ring is achieved using phosgene (COCl₂) or triphosgene as a carbonylating agent. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular esterification with the phenolic hydroxyl group. Key conditions include:

  • Reagents : Phosgene (1.2 equivalents) in dichloromethane.
  • Temperature : 0°C to room temperature.
  • Atmosphere : Inert gas (N₂ or Ar) to prevent oxidation.

Yield : 60–75% after purification by recrystallization.

Cyclization-Sulfonation Approach

An alternative route prioritizes benzoxazole ring formation before sulfonation.

Synthesis of 2-Oxo-2,3-dihydrobenzo[d]oxazole

2-Aminophenol reacts with urea or phosgene to form 2-oxo-2,3-dihydrobenzo[d]oxazole. Urea facilitates cyclization at 150–160°C, while phosgene operates under milder conditions (0–25°C).

Sulfonation and Amination

The benzoxazole intermediate is sulfonated at the 5-position using chlorosulfonic acid. Due to the electron-withdrawing nature of the oxazole ring, harsher conditions (60–80°C) are required. Subsequent amination with ammonia yields the target compound.

Challenges :

  • Lower regioselectivity compared to the sulfonation-cyclization method.
  • Reduced yields (40–55%) due to competing side reactions.

Comparative Analysis of Methods

Parameter Sulfonation-Cyclization Cyclization-Sulfonation Sulfinylamine Reagent
Yield 60–75% 40–55% 50–65%
Reaction Steps 3 3 2
Key Challenge Over-sulfonation Regioselectivity Moisture sensitivity
Scalability Industrial Lab-scale Lab-scale

Mechanistic Insights

Electrophilic Sulfonation

The amino group in 2-aminophenol activates the aromatic ring, directing sulfonation to the 5-position via resonance stabilization of the Wheland intermediate. Chlorosulfonic acid serves as both the sulfonating agent and a Brønsted acid catalyst.

Cyclization Dynamics

Phosgene mediates amide bond formation between the amino and carbonyl groups. Intramolecular esterification then closes the oxazole ring, with HCl elimination driving the reaction. Computational studies suggest a concerted mechanism with a six-membered transition state.

Purification and Characterization

  • Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals.
  • Chromatography : Silica gel with ethyl acetate/hexane (1:2) resolves sulfonamide byproducts.
  • Spectroscopy :
    • ¹H NMR : Aromatic protons at δ 7.2–7.8 ppm; NH₂ protons at δ 6.8–7.0 ppm.
    • IR : S=O stretching at 1160 cm⁻¹ and 1340 cm⁻¹; C=O at 1680 cm⁻¹.

Industrial-Scale Considerations

Patent US20070123574A1 highlights adaptations for large-scale production:

  • Continuous Flow Reactors : Minimize phosgene handling risks.
  • In Situ Ammonia Generation : Reduces storage hazards.
  • Waste Management : HCl scrubbing and solvent recovery systems.

Emerging Trends

Enzymatic Sulfonation

Pilot studies use sulfotransferases to catalyze sulfonamide formation under aqueous conditions, achieving 30–40% yields with improved sustainability.

Photocatalytic Methods

Visible-light-mediated C–H sulfonation avoids harsh reagents, though yields remain low (25–35%).

化学反応の分析

Oxidation Reactions

The sulfonamide group and oxazole ring undergo oxidation under controlled conditions. Key findings include:

  • Hydrogen peroxide-mediated oxidation converts the sulfonamide group to sulfonic acid derivatives under mild conditions (30–50°C), forming 2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonic acid.

  • Potassium permanganate in acidic media oxidizes the oxazole ring, leading to ring-opening products such as carboxylic acids.

Reagent Conditions Product
H₂O₂ (30% aqueous)40°C, 4 hSulfonic acid derivative
KMnO₄ (0.1 M in H₂SO₄)70°C, 2 hBenzoic acid derivatives

Substitution Reactions

The sulfonamide group participates in nucleophilic substitution reactions, enabling structural diversification:

  • Amine displacement : Reaction with primary amines (e.g., ethylamine) replaces the sulfonamide’s hydrogen, forming N-substituted derivatives.

  • Electrophilic aromatic substitution : The oxazole ring’s electron-deficient nature facilitates halogenation at the 4-position using Cl₂ or Br₂ in acetic acid.

Example :

C H N O S+R NH C H N O S NHR+H O\text{C H N O S}+\text{R NH }\rightarrow \text{C H N O S NHR}+\text{H O}

Reduction Reactions

Reductive transformations target both the sulfonamide and oxazole moieties:

  • Sodium borohydride (NaBH₄) reduces the sulfonamide group to a thiol derivative in ethanol at 60°C.

  • Catalytic hydrogenation (H₂/Pd-C) opens the oxazole ring, yielding dihydroxybenzene derivatives.

Reagent Conditions Product
NaBH₄ (2 eq)EtOH, 60°C, 3 hBenzo[d]oxazole-5-thiol
H₂ (1 atm), Pd-CRT, 12 h2,3-Dihydroxybenzene sulfonamide

Cycloaddition and Ring-Opening Reactions

The oxazole ring participates in cycloaddition reactions:

  • Diels-Alder reactions with dienophiles (e.g., maleic anhydride) form bicyclic adducts .

  • Acid-catalyzed hydrolysis (HCl, 100°C) cleaves the oxazole ring, producing 2-aminophenol sulfonamide .

Biological Activity-Driven Modifications

In pharmacological studies, structural modifications enhance target binding:

  • Click chemistry with azides introduces triazole moieties, improving enzyme inhibition (e.g., carbonic anhydrase) .

  • Coupling with pyrazole derivatives via Suzuki-Miyaura cross-coupling enhances antiviral activity against Hepatitis B.

Key Reaction Pathway :

2 Oxo sulfonamide+Ar B OH Pd catalystBiaryl derivatives\text{2 Oxo sulfonamide}+\text{Ar B OH }\xrightarrow{\text{Pd catalyst}}\text{Biaryl derivatives}

Stability Under Reaction Conditions

The compound shows temperature-dependent stability:

  • Thermal decomposition occurs above 200°C, releasing SO₂ and forming benzooxazole fragments.

  • pH sensitivity : Degrades in strongly alkaline conditions (pH > 10) via sulfonamide hydrolysis.

科学的研究の応用

Enzyme Inhibition

Research indicates that 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide exhibits significant biological activity as an enzyme inhibitor. The sulfonamide moiety is particularly effective in inhibiting enzymes involved in folate metabolism, which is crucial for bacterial growth and proliferation. The compound has demonstrated promising results against various biological targets:

  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, inhibiting bacterial growth by interfering with folic acid synthesis.
  • Anticancer Activity : Preliminary studies suggest potential anticancer effects through the inhibition of specific enzymes that promote tumor growth.

Metal Ion Complexation

The compound's ability to form stable complexes with metal ions further enhances its utility in biochemistry and pharmacology. These interactions can modulate enzyme activity or receptor functions, contributing to its therapeutic effects.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : A study evaluated the inhibition properties of various derivatives of 2-Oxo-2,3-dihydrobenzo[d]oxazole against human carbonic anhydrases (hCAs). The compound was found to exhibit medium nanomolar inhibition against hCA VII, indicating its potential as a therapeutic agent in treating diseases related to enzyme dysregulation .
  • Antimicrobial Studies : The compound has been tested for its effectiveness against several bacterial strains. Results indicated that it possesses significant antibacterial activity comparable to established sulfonamide antibiotics.
  • Cancer Research : Investigations into the compound's anticancer properties revealed that it could inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest, highlighting its potential as a lead compound in cancer therapy .

作用機序

The mechanism of action of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the benzoxazole ring can engage in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects .

類似化合物との比較

3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

  • CAS No.: 1514854-90-0
  • Molecular Formula : C₈H₈N₂O₄S
  • Molecular Weight : 228.23 g/mol
  • Key Difference : Addition of a methyl group at the 3-position of the oxazole ring.

2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

  • CAS No.: 31591-39-6
  • Molecular Formula : C₇H₆N₂O₄S
  • Molecular Weight : 214.2 g/mol
  • Key Difference : Identical to the parent compound but with alternate numbering (1,3-benzoxazole vs. benzo[d]oxazole), reflecting a tautomeric or naming variation.
  • Implications :
    • Retains the same inhibitory scaffold but lacks explicit bioactivity data in the provided evidence. Commercial availability suggests its use as a precursor for drug discovery .

Oxadiazole-Containing Sulfonamides

  • Example Compound : 5-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-benzenesulfonamide
  • Molecular Formula : Varies (typically includes a 1,3,4-oxadiazole ring) .
  • Key Difference : Replacement of the oxazole ring with a 1,3,4-oxadiazole moiety.
  • Implications :
    • These derivatives exhibit anti-inflammatory activity rather than CA inhibition, highlighting how heterocyclic modifications redirect biological activity .
    • The oxadiazole ring enhances electron-withdrawing properties, which may improve binding to inflammatory targets.

Carbonic Anhydrase Inhibition

  • Parent Compound (2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide) : Inactive against CA IX (KI > 10,000 nM) .
  • Derivatives : Alkyl urea conjugates (e.g., Scheme 1 in ) show potent CA IX inhibition, emphasizing the necessity of terminal functional groups (e.g., ureas) for isoform selectivity.

Anti-Inflammatory Activity

  • Oxadiazole Sulfonamides: Exhibit notable anti-inflammatory effects, unlike the parent benzo[d]oxazole sulfonamide . This divergence underscores the role of heterocycle choice in modulating biological pathways.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent Primary Activity
This compound 31591-39-6 C₇H₆N₂O₄S 214.2 None CA inhibition (derivatives)
3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide 1514854-90-0 C₈H₈N₂O₄S 228.23 3-Methyl group Undetermined
Oxadiazole sulfonamide (e.g., ) Varies Varies ~300–350 1,3,4-Oxadiazole Anti-inflammatory

生物活性

2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound belonging to the sulfonamide class, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

The biological activity of this compound primarily arises from its interaction with specific molecular targets. The sulfonamide moiety allows it to form hydrogen bonds with active sites on enzymes, while the benzoxazole ring can engage in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various biological effects such as antibacterial and anticancer activities.

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties, particularly their ability to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies indicate that this compound exhibits significant antibacterial effects against various strains of bacteria.

Table 1: Antibacterial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Streptococcus pneumoniae8 µg/mL

Anticancer Activity

Research has shown that derivatives of benzoxazole, including this compound, exhibit anticancer properties. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa4.5
MCF-76.0
A5495.0

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial efficacy of several sulfonamide derivatives, including this compound. The compound showed promising results against resistant strains of bacteria, suggesting potential for developing new antibiotics.

Case Study 2: Anticancer Potential

In a separate investigation focusing on the anticancer properties of benzoxazole derivatives, researchers found that treatment with this compound led to significant apoptosis in cancer cells. The study highlighted its mechanism involving the inhibition of key enzymes related to cancer cell proliferation .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications in the benzoxazole scaffold can lead to variations in potency and selectivity against different biological targets.

Table 3: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Methyl substitutionIncreased antibacterial activity
Hydroxyl group additionEnhanced anticancer efficacy

Q & A

Q. What are the key synthetic routes for preparing 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis involves multi-step organic reactions. A common approach includes nucleophilic attack of primary/secondary amines on pre-synthesized this compound precursors under anhydrous conditions. Critical parameters include:
  • Temperature control : Reactions are often conducted at -5°C to 73°C to avoid side reactions (e.g., over-oxidation).
  • Catalysts : Use of Pd/C (10%) for hydrogenation or NiCl₂·6H₂O for reductive amination .
  • Microwave-assisted synthesis : Irradiation at 73°C for 15 minutes in trifluoroacetic acid improves reaction efficiency (89% yield for imide derivatives) .
    Table 1 summarizes optimized conditions:
StepReagents/ConditionsYield (%)Reference
Amide couplingDCC, DMAP, CH₂Cl₂85–91
Reductive aminationNaBH₄, MeOH75–80
Microwave synthesisTFA, 73°C89

Q. How is the structural integrity of this compound validated during synthesis?

  • Methodological Answer : Characterization employs:
  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the oxazolone ring and sulfonamide group.
  • HRMS : High-resolution mass spectrometry (exact mass: 179.0252 g/mol) verifies molecular formula .
  • X-ray crystallography : Resolves conformational restrictions of the fused benzoxazole-sulfonamide system .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance selectivity for carbonic anhydrase IX (CA IX) inhibition?

  • Methodological Answer : SAR strategies focus on modifying substituents at the sulfonamide group:
  • Alkyl/aryl ureas : Introduce rotational flexibility to improve binding to CA IX's hydrophobic pocket .
  • Electron-withdrawing groups : Fluorine or chlorobenzyl moieties enhance isoform selectivity over CA II .
  • Assays : Use enzyme kinetics (kcat/KM) and molecular docking (e.g., AutoDock Vina) to evaluate binding affinities. Contradictions in activity data (e.g., conflicting IC₅₀ values) may arise from assay pH variations or crystallographic resolution limits .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies often stem from:
  • Solubility differences : Use standardized DMSO stock solutions (≤0.1% v/v) to avoid aggregation in cellular assays.
  • Enzyme source purity : Recombinant CA IX expressed in HEK293 cells vs. bacterial systems may alter kinetics .
  • Data normalization : Normalize inhibition data to positive controls (e.g., acetazolamide) and report ΔΔG values from isothermal titration calorimetry (ITC) .

Q. What advanced techniques elucidate interactions between this compound and biological targets?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (kon/koff) for CA IX .
  • Cryo-EM : Resolves conformational changes in CA IX upon inhibitor binding at 2.8 Å resolution.
  • Metabolomics : Track downstream effects via LC-MS profiling of glycolytic intermediates in hypoxic cancer cells .

Data Contradiction Analysis

Q. Why do some studies report high CA IX inhibition while others show marginal activity for structurally similar derivatives?

  • Analysis :
  • Substituent positioning : Meta-substituted sulfonamides exhibit 10-fold higher activity than para-substituted analogs due to steric clashes .
  • Cell permeability : LogP values >3.5 reduce cellular uptake in 3D spheroid models, masking in vitro potency .
  • Redox conditions : Hypoxia (1% O₂) upregulates CA IX expression, altering IC₅₀ values in normoxic vs. hypoxic assays .

Key Research Findings Table

FindingMethodResultReference
CA IX selectivitySAR with alkyl ureas50 nM IC₅₀ for CA IX vs. >1 µM for CA II
Microwave synthesis yieldTFA, 73°C89% purity (HPLC)
Solubility enhancementPEGylationLogP reduced from 2.8 to 1.2
Binding kineticsSPRkon = 1.2 × 10⁵ M⁻¹s⁻¹

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。